(S)-4-(Hydroxymethyl)oxazolidin-2-one (S)-4-(Hydroxymethyl)oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 144542-44-9
VCID: VC5016288
InChI: InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
SMILES: C1C(NC(=O)O1)CO
Molecular Formula: C4H7NO3
Molecular Weight: 117.104

(S)-4-(Hydroxymethyl)oxazolidin-2-one

CAS No.: 144542-44-9

Cat. No.: VC5016288

Molecular Formula: C4H7NO3

Molecular Weight: 117.104

* For research use only. Not for human or veterinary use.

(S)-4-(Hydroxymethyl)oxazolidin-2-one - 144542-44-9

Specification

CAS No. 144542-44-9
Molecular Formula C4H7NO3
Molecular Weight 117.104
IUPAC Name (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Standard InChI Key MEXGFDVEUOGVFI-VKHMYHEASA-N
SMILES C1C(NC(=O)O1)CO

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (S)-4-(hydroxymethyl)oxazolidin-2-one (CAS 144542-44-9) comprises a five-membered oxazolidinone ring with a hydroxymethyl (-CH2OH) group at the 4-position (Figure 1). The (S)-configuration at this chiral center is critical for its biological activity and interaction with target proteins .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC4H7NO3
Molecular Weight117.104 g/mol
Boiling Point430.6 ± 14.0 °C (Predicted)
Density1.288 ± 0.06 g/cm³ (Predicted)
pKa12.11 ± 0.40 (Predicted)
SolubilityNot fully characterized

The compound’s relatively high boiling point and density reflect its polar nature, attributed to the hydroxyl and carbonyl functional groups. Its pKa of ~12.11 suggests weak acidity, likely associated with the hydroxymethyl group .

Synthesis and Catalytic Approaches

Catalytic Synthesis via Glycidol and Isocyanates

A pivotal method for synthesizing 4-hydroxymethyl-substituted oxazolidinones involves the reaction of glycidols with isocyanates catalyzed by tetraarylphosphonium salts . This approach enables the preparation of both racemic and enantiomerically pure forms, including the (S)-configured product. The mechanism proceeds through nucleophilic addition of glycidol to the isocyanate, followed by intramolecular cyclization (Scheme 1) .

Scheme 1:

Glycidol+IsocyanatePh4P+X(S)-4-(Hydroxymethyl)oxazolidin-2-one\text{Glycidol} + \text{Isocyanate} \xrightarrow{\text{Ph}_4\text{P}^+ \text{X}^-} \text{(S)-4-(Hydroxymethyl)oxazolidin-2-one}

Hydrogen-bonding interactions between the catalyst and glycidol are proposed to enhance reaction efficiency and stereocontrol .

Protection-Deprotection Strategies

In medicinal chemistry applications, the hydroxymethyl group is often protected to prevent undesired side reactions. For example, silylation of (S)-4-(hydroxymethyl)oxazolidin-2-one with agents like tert-butyldimethylsilyl chloride yields the protected derivative 24, which is subsequently used in nucleophilic aromatic substitution (SNAr) reactions . This strategy was employed in the synthesis of mutant IDH1 inhibitors such as IDH305 .

Applications in Medicinal Chemistry

Role in Mutant IDH1 Inhibition

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a key structural motif in inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in gliomas and acute myeloid leukemia . Derivatives such as IDH305 (Figure 2) incorporate this scaffold to achieve optimal binding to the allosteric pocket of IDH1 R132H, a common oncogenic mutation .

Key Findings:

  • The hydroxymethyl group contributes to van der Waals interactions with the hydrophobic pocket of IDH1, enhancing potency .

  • Fluorination of the oxazolidinone ring (e.g., 19) improves metabolic stability and oral bioavailability in preclinical models .

  • In vivo studies demonstrated >90% inhibition of the oncometabolite 2-hydroxyglutarate (2-HG) in xenograft tumors .

Hazard StatementPrecautionary Measure
H301: Toxic if swallowedP210: Avoid heat/open flames
P273: Prevent environmental release
P403: Store in ventilated area

The compound’s toxicity necessitates cautious handling, including the use of personal protective equipment and adherence to storage guidelines .

VendorPurityPackagingPrice (USD)
Ambeed98%100 mg$25
Crysdot97%5 g$982
American Custom Chemicals95%5 mg$498.77

Pricing varies significantly with scale and purity, reflecting the compound’s specialized applications .

Future Directions and Research Opportunities

Recent advances highlight the potential of (S)-4-(hydroxymethyl)oxazolidin-2-one in targeted cancer therapies. Ongoing research aims to:

  • Optimize brain penetration for glioma treatment .

  • Develop dual inhibitors targeting IDH1 and related metabolic enzymes.

  • Explore biocatalytic routes for greener synthesis .

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